![molecular formula C9H8N2O3 B2641697 Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate CAS No. 37466-85-6](/img/structure/B2641697.png)
Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzo[c][1,2,5]oxadiazoles are recognized to possess potent pharmacological activities . They are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
A series of compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . This is the first example to develop boron-based hypoxia agents .Molecular Structure Analysis
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .Chemical Reactions Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .Scientific Research Applications
- Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate and its derivatives have demonstrated potent anticancer activity. Researchers have synthesized a new series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles as potential hypoxia inhibitors targeting tumor hypoxia . These compounds hold promise for cancer therapy.
- The benzo[c][1,2,5]thiadiazole (BTZ) motif, which includes ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate, is widely studied in organic photovoltaics. It serves as a strongly electron-accepting moiety, contributing to efficient charge separation and energy conversion in solar cells .
- BTZ-based compounds, including ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate, have been explored as fluorescent sensors. They exhibit fluorescence properties suitable for imaging lipid droplets, mitochondria, and plasma membranes .
- While BTZ derivatives have been extensively researched for photovoltaics and fluorescence, their potential as visible-light organophotocatalysts remains an area of interest. Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate could play a role in this context .
- Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate derivatives have been synthesized and utilized to determine thiol-containing amino acids. The different oxidation states of sulfur atoms in these compounds contribute to their functional properties .
- Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate represents a novel class of boron-based hypoxia agents. These compounds may help combat hypoxic tumor cells, which are associated with cancer metastasis and resistance to therapy .
Anticancer Potential
Organic Photovoltaics
Fluorescent Sensors and Bioimaging Probes
Visible-Light Organophotocatalysts
Biothiol-Responsive Performance
Hypoxia Agents
properties
IUPAC Name |
ethyl 2,1,3-benzoxadiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-13-9(12)6-4-3-5-7-8(6)11-14-10-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLGXHQPSUKWEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=NON=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.